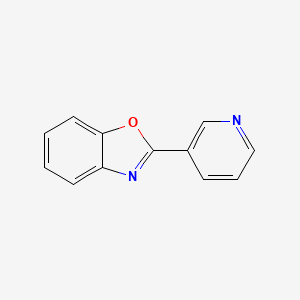
2-(Pyridin-3-yl)benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)benzoxazole typically involves the condensation of nicotinic acid with o-aminophenol in ethanol . This reaction can be enhanced using microwave irradiation, which reduces reaction time and increases yield . Another method involves the use of nanocatalysts, such as magnetic solid acid nanocatalysts, which provide high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign methods, such as microwave-assisted synthesis and the use of recyclable catalysts . These methods not only improve efficiency but also reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
2-(Pyridin-3-yl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .
科学研究应用
2-(Pyridin-3-yl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of 2-(Pyridin-3-yl)benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the inhibition of cell proliferation pathways .
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)benzoxazole
- 2-(Pyridin-4-yl)benzoxazole
- 2-(Pyridin-3-yl)benzimidazole
Uniqueness
2-(Pyridin-3-yl)benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the position of the pyridine ring can significantly influence the compound’s binding affinity to biological targets .
属性
CAS 编号 |
2295-42-3 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.2 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChI 键 |
GTVLGQYUIJMHMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
Key on ui other cas no. |
2295-42-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
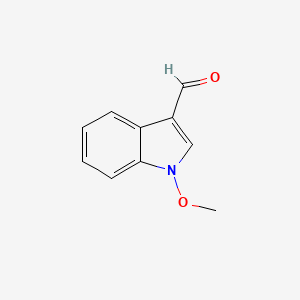
![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)
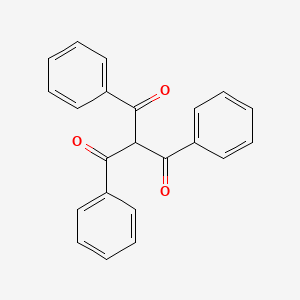
![2-[(4-Aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfophenyl]carbamoylamino]benzenesulfonic acid](/img/structure/B1618910.png)
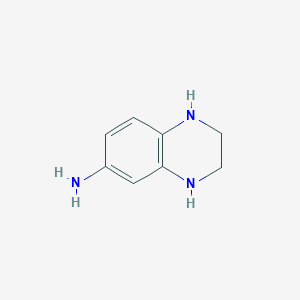
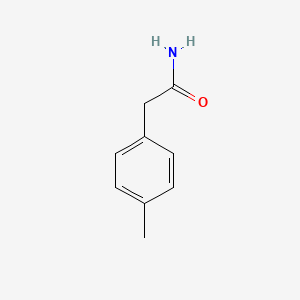
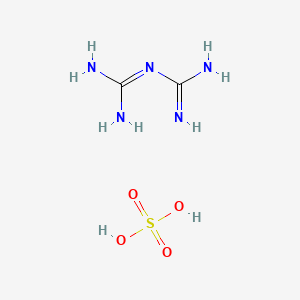



![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)
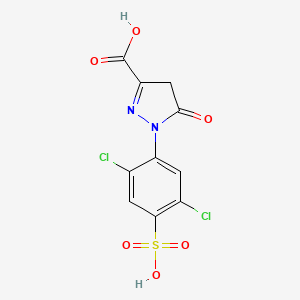
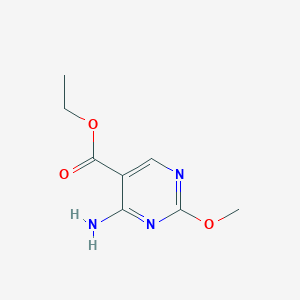
![3-Ethyl-5-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618928.png)
